molecular formula C9H10INO2 B8347217 3-Amino-5-ethoxy-4-iodo-benzaldehyde

3-Amino-5-ethoxy-4-iodo-benzaldehyde

Cat. No.: B8347217
M. Wt: 291.09 g/mol
InChI Key: XBWHGRDKVCRMLJ-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxy-4-iodo-benzaldehyde is a substituted benzaldehyde derivative featuring an amino group (-NH₂) at position 3, an ethoxy group (-OCH₂CH₃) at position 5, and an iodine atom at position 4 on the benzene ring. The aldehyde functional group (-CHO) at position 1 makes it a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocyclic compounds, and coordination complexes. Its unique substitution pattern influences its electronic properties, solubility, and reactivity, distinguishing it from structurally analogous compounds.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-amino-5-ethoxy-4-iodobenzaldehyde

InChI

InChI=1S/C9H10INO2/c1-2-13-8-4-6(5-12)3-7(11)9(8)10/h3-5H,2,11H2,1H3

InChI Key

XBWHGRDKVCRMLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1I)N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparison

The compound 3-ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde (CAS: 662159-41-3) serves as a key structural analog . Below is a comparative breakdown:

Property 3-Amino-5-ethoxy-4-iodo-benzaldehyde 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde
Molecular Formula C₉H₁₀INO₂ (estimated) C₁₆H₁₄I₂O₃
Molecular Weight ~291 g/mol 508.09 g/mol
Substituents -NH₂ (position 3), -OCH₂CH₃ (5), I (4) -OCH₂CH₃ (3), I (5), [(4-iodobenzyl)oxy] (4)
Key Functional Groups Aldehyde, amino, ethoxy, iodo Aldehyde, ethoxy, iodo, benzyloxy

Key Observations :

  • The amino group in the primary compound introduces basicity and nucleophilic reactivity, absent in the analog.
  • The analog’s [(4-iodobenzyl)oxy] group adds steric bulk and a second iodine atom, increasing molecular weight by ~74% compared to the primary compound.
  • Both compounds retain the aldehyde group, but electronic effects differ: the amino group (electron-donating) in the primary compound may activate the aldehyde for nucleophilic addition, while the analog’s electron-withdrawing iodines and benzyloxy group could deactivate it .
This compound :
  • Amino Group: Facilitates condensation reactions (e.g., Schiff base formation) and metal coordination.
  • Iodo Substituent : Enables cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) for aryl-aryl bond formation.
  • Ethoxy Group : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde :
  • Benzyloxy Group: Allows for deprotection via hydrogenolysis, enabling modular synthesis.
  • Steric Effects : The bulky benzyloxy group may hinder reactions at the aldehyde or iodine positions compared to the primary compound .

Electronic and Solubility Profiles

  • In contrast, the analog’s electron-withdrawing groups reduce ring reactivity.
  • Solubility: The primary compound’s amino group improves solubility in aqueous acidic media (via protonation), whereas the analog’s nonpolar benzyloxy group enhances solubility in organic solvents like chloroform or ethyl acetate.

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